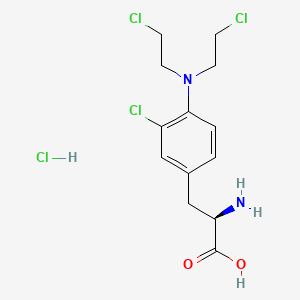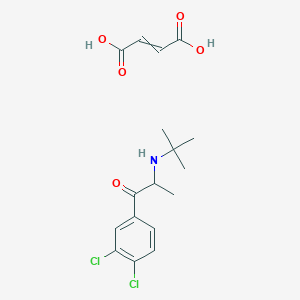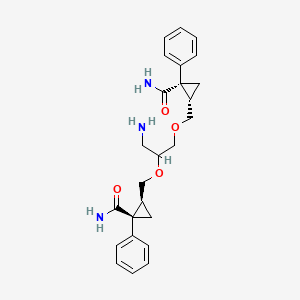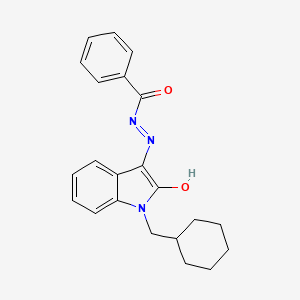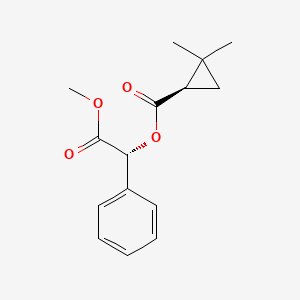
(R)-(R)-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenylacetic acid derivative with a cyclopropane carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate: Lacks the ®-® configuration, leading to different stereochemistry and potentially different biological activity.
2-Methoxy-2-oxo-1-phenylethyl cyclopropanecarboxylate: Lacks the dimethyl substitution on the cyclopropane ring, which may affect its reactivity and stability.
Uniqueness
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a methoxy group and a dimethyl-substituted cyclopropane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C15H18O4 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
[(1R)-2-methoxy-2-oxo-1-phenylethyl] (1R)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-15(2)9-11(15)13(16)19-12(14(17)18-3)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3/t11-,12+/m0/s1 |
InChIキー |
BRCRFYLVITWOAJ-NWDGAFQWSA-N |
異性体SMILES |
CC1(C[C@H]1C(=O)O[C@H](C2=CC=CC=C2)C(=O)OC)C |
正規SMILES |
CC1(CC1C(=O)OC(C2=CC=CC=C2)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


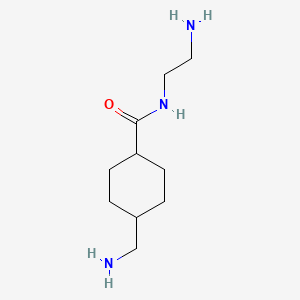
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
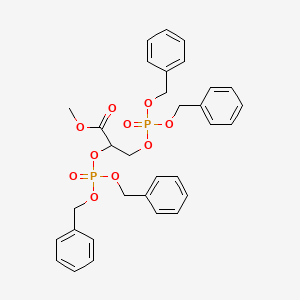
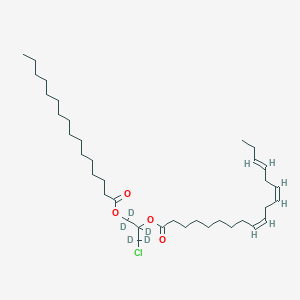
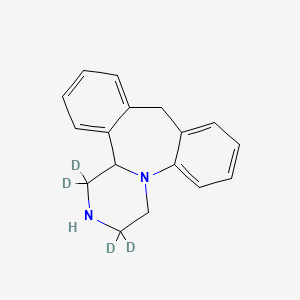
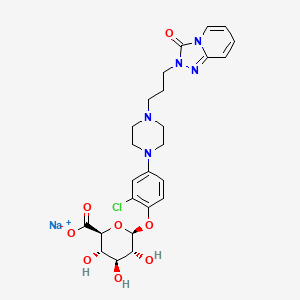

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
